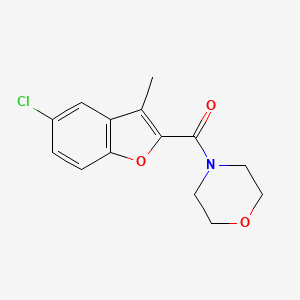![molecular formula C11H10N4O2S2 B7461551 2-[[2-(1,3,4-Thiadiazol-2-ylsulfanyl)acetyl]amino]benzamide](/img/structure/B7461551.png)
2-[[2-(1,3,4-Thiadiazol-2-ylsulfanyl)acetyl]amino]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[[2-(1,3,4-Thiadiazol-2-ylsulfanyl)acetyl]amino]benzamide is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. This compound has been synthesized using different methods and has shown promising results in scientific research.
Mechanism of Action
The mechanism of action of 2-[[2-(1,3,4-Thiadiazol-2-ylsulfanyl)acetyl]amino]benzamide is not fully understood. However, it is believed to exert its biological effects by modulating various signaling pathways. Studies have shown that this compound can inhibit the expression of pro-inflammatory cytokines and activate antioxidant enzymes. It can also inhibit the activity of enzymes that are involved in cancer cell proliferation.
Biochemical and Physiological Effects:
This compound has been reported to have various biochemical and physiological effects. It has been shown to reduce oxidative stress and inflammation in cells. It can also induce cell cycle arrest and apoptosis in cancer cells. Studies have also reported that this compound can improve cognitive function and memory in animal models.
Advantages and Limitations for Lab Experiments
The advantages of using 2-[[2-(1,3,4-Thiadiazol-2-ylsulfanyl)acetyl]amino]benzamide in lab experiments include its potential applications in various fields of scientific research, its ability to inhibit cancer cell proliferation, and its neuroprotective effects. However, the limitations of using this compound include its limited solubility in water and its potential toxicity at high concentrations.
Future Directions
There are several future directions for the study of 2-[[2-(1,3,4-Thiadiazol-2-ylsulfanyl)acetyl]amino]benzamide. One direction is to investigate its potential applications in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Another direction is to explore its potential as a therapeutic agent for other diseases such as diabetes, cardiovascular disease, and inflammation. Additionally, further studies are needed to understand the mechanism of action of this compound and to optimize its synthesis method for better yields and purity.
Conclusion:
This compound is a chemical compound that has shown promising results in scientific research. It has potential applications in various fields such as cancer research, neurodegenerative diseases, and inflammation. The synthesis of this compound has been reported using different methods and its mechanism of action is not fully understood. Further studies are needed to explore its potential applications and to optimize its synthesis method for better yields and purity.
Synthesis Methods
The synthesis of 2-[[2-(1,3,4-Thiadiazol-2-ylsulfanyl)acetyl]amino]benzamide has been reported using different methods. One of the most common methods involves the reaction of 2-aminobenzamide with 2-(1,3,4-thiadiazol-2-ylsulfanyl)acetic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP). The reaction is carried out in anhydrous conditions and the product is purified using column chromatography.
Scientific Research Applications
2-[[2-(1,3,4-Thiadiazol-2-ylsulfanyl)acetyl]amino]benzamide has been studied for its potential applications in various fields of scientific research. It has been reported to have anti-inflammatory, antioxidant, and anticancer properties. Studies have shown that this compound can inhibit the growth of cancer cells and induce apoptosis. It has also been reported to have neuroprotective effects and can be used in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
properties
IUPAC Name |
2-[[2-(1,3,4-thiadiazol-2-ylsulfanyl)acetyl]amino]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N4O2S2/c12-10(17)7-3-1-2-4-8(7)14-9(16)5-18-11-15-13-6-19-11/h1-4,6H,5H2,(H2,12,17)(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KEKWIIFAYMBJAR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)N)NC(=O)CSC2=NN=CS2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N4O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

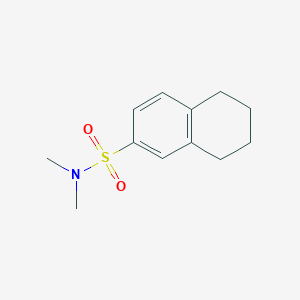

![4-[2-(3-methoxyanilino)-2-oxoethoxy]-N-(1-pyridin-2-ylethyl)benzamide](/img/structure/B7461494.png)
![2-(Benzimidazol-1-ylmethyl)-8-methylpyrido[1,2-a]pyrimidin-4-one](/img/structure/B7461501.png)


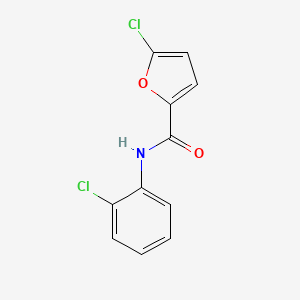
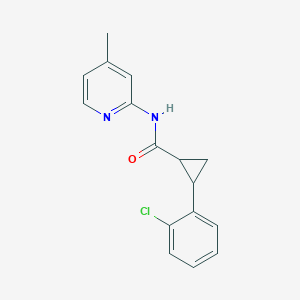
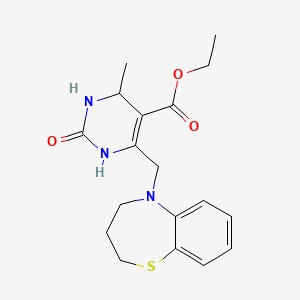
![N-(2,6-dimethylphenyl)-7-methylimidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B7461533.png)
![4-[(4-Pyrazol-1-ylphenyl)methyl]piperazin-2-one](/img/structure/B7461536.png)


